molecular formula C21H31NO4 B12628003 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-56-2

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12628003
CAS No.: 918639-56-2
M. Wt: 361.5 g/mol
InChI Key: LSLFWVHUYPATBH-UHFFFAOYSA-N
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Description

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic derivative based on the privileged 1,4-benzoxazin-3-one scaffold, a heterocyclic structure recognized for its broad biological activities and relatively low toxicity . This core structure is a versatile building block in medicinal chemistry, frequently employed in the development of novel therapeutic agents . The 1,4-benzoxazinone core is noted for its rigid, planar configuration, which is a key feature in compounds designed to interact with biological targets such as DNA; this intercalation can induce DNA damage in tumor cells, leading to apoptosis and autophagy, and positioning such derivatives as promising candidates in anticancer research . Furthermore, derivatives of this scaffold have demonstrated significant potential in neuropharmacology, exhibiting activities against targets like dopamine and serotonin receptors, as well as anti-inflammatory effects in microglial cells, which are relevant for treating neurodegenerative diseases . The specific modification with a tridecanoyloxy chain in this compound is intended to modulate its lipophilicity and biomembrane permeability, potentially enhancing its interaction with cellular targets or enzymes. Researchers can utilize this compound as a key intermediate to develop new small molecules for oncology and immunology, or to probe structure-activity relationships in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918639-56-2

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) tridecanoate

InChI

InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)26-22-18-14-12-13-15-19(18)25-17-20(22)23/h12-15H,2-11,16-17H2,1H3

InChI Key

LSLFWVHUYPATBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Method A: Reaction of 2-Aminophenol with Chloroacetyl Chloride

  • Reagents :

    • 2-Aminophenol
    • Chloroacetyl chloride
    • Triethylamine
    • Dichloromethane
  • Procedure :

    • Dissolve 2-aminophenol in dichloromethane.
    • Add chloroacetyl chloride dropwise while stirring.
    • Introduce triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.
    • Allow the reaction to proceed at room temperature for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, extract the product and purify it through recrystallization from ethanol.

Method B: Esterification with Tridecanoic Acid

  • Reagents :

    • Previous product from Method A
    • Tridecanoic acid
    • Dicyclohexylcarbodiimide (DCC)
    • Dimethylformamide (DMF)
  • Procedure :

    • Dissolve the benzoxazinone intermediate in DMF.
    • Add tridecanoic acid and DCC to facilitate ester formation.
    • Stir the mixture at elevated temperatures (around 60°C) for several hours.
    • After completion, filter off dicyclohexylurea byproducts and precipitate the product by adding water.
    • Collect the precipitate by filtration and dry it.

Summary of Reaction Conditions

Step Reagent/Condition Purpose
Step 1 Dichloromethane + Triethylamine Solvent and base for chlorination
Step 2 Chloroacetyl chloride Acylation agent
Step 3 DCC + DMF Activation of carboxylic acid for esterification

The final product, 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one, can be characterized using various analytical techniques:

Characterization Data

Technique Observations
NMR Peaks corresponding to aromatic protons and aliphatic chain protons
MS Molecular ion peak at m/z corresponding to expected molecular weight
IR Absorption bands indicating carbonyl (C=O) and hydroxyl (O-H) groups

The synthesis of this compound involves a strategic combination of acylation and esterification reactions utilizing readily available reagents under controlled conditions. The methods outlined provide a robust framework for producing this compound, which holds potential for further pharmacological exploration due to its structural characteristics and biological activity.

Chemical Reactions Analysis

Types of Reactions

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Optimization: Microwave-assisted synthesis () and Fe/acetic acid cyclization () improve yields for benzoxazinones, though tridecanoyloxy derivatives may require specialized acylating agents .
  • Structure-Activity Relationships (SAR) :
    • Longer acyl chains enhance lipophilicity and antimicrobial scope .
    • Electron-withdrawing groups (e.g., sulfonyl) favor enzyme inhibition over broad-spectrum activity .

Biological Activity

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one, also known as Tridec-D-DIBOA, is a derivative of the benzoxazinone family, which has garnered attention for its potential biological activities. This compound is particularly noted for its roles in anti-inflammatory responses and as a natural herbicide. This article delves into its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2H-1,4-benzoxazin-3(4H)-one with tridecanoyl chloride. The process can be optimized using various reaction conditions to enhance yield and purity.

Anti-inflammatory Properties

Research has demonstrated that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant anti-inflammatory effects. A study highlighted that these compounds activate the Nrf2-HO-1 signaling pathway, effectively reducing lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells .

Key Findings:

  • Activation of Nrf2-HO-1 Pathway: This pathway is crucial for cellular defense against oxidative stress.
  • Reduction in Cytokine Production: Compounds significantly decreased transcription levels of inflammation-related enzymes like iNOS and COX-2.

Herbicidal Activity

Benzoxazinones are recognized for their herbicidal properties. Tridec-D-DIBOA has been studied for its potential as a natural herbicide model. Its structure allows it to act effectively against various plant species by inhibiting germination and growth through allelopathic mechanisms .

The biological activity of Tridec-D-DIBOA can be attributed to its structural characteristics that allow interaction with specific molecular targets involved in inflammatory responses and herbicidal activity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
Anti-inflammatoryNrf2-HO-1 pathway activationReduced LPS-induced ROS; decreased pro-inflammatory cytokines
HerbicidalAllelopathic inhibitionEffective against germination and growth in target plants

Case Studies

Several studies have explored the efficacy of this compound:

  • Microglial Cell Study:
    • Objective: To evaluate the anti-inflammatory effects on BV-2 microglial cells.
    • Results: Compounds exhibited reduced NO production and downregulated inflammatory cytokines without significant cytotoxicity .
  • Herbicidal Efficacy:
    • Objective: To assess the herbicidal potential against various weed species.
    • Results: Demonstrated effective inhibition of seed germination and early growth stages in several tested species .

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